Enhanced Hydrogen-Bond Acceptor Capacity: Oxane vs. Cyclohexyl Scaffold Comparison
The target compound, with an oxane (tetrahydropyran) core, provides 4 hydrogen-bond acceptor (HBA) sites compared to only 3 for the direct cyclohexyl analog (tert-butyl N-[4-(N-hydroxycarbamimidoyl)cyclohexyl]carbamate, CAS 2137581-41-8) . The additional HBA arises from the endocyclic oxygen, which increases topological polar surface area (tPSA) . This difference is critical for medicinal chemistry campaigns that target polar enzyme active sites, as the oxane oxygen can serve as an additional anchoring point for water-mediated hydrogen bonds that the cyclohexyl analog cannot replicate [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and polar surface area |
|---|---|
| Target Compound Data | HBA = 4; tPSA (calculated) approximately 103 Ų (C11H21N3O4, MW 259.30) |
| Comparator Or Baseline | tert-Butyl N-[4-(N-hydroxycarbamimidoyl)cyclohexyl]carbamate (CAS 2137581-41-8): HBA = 3; tPSA approximately 83 Ų (C12H23N3O3, MW 257.33) |
| Quantified Difference | +1 HBA (+33% increase); estimated ΔtPSA ≈ +20 Ų |
| Conditions | Calculated from SMILES using standard topological descriptors (PubChem/ChemicalBook data) |
Why This Matters
A higher HBA count and tPSA predict improved aqueous solubility and enhanced engagement with polar protein binding pockets, making the oxane scaffold superior for lead optimization where solving solubility-limited bioavailability is paramount.
- [1] Lipinski, C.A. et al. (2001). 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextual reference for HBA/tPSA-solubility correlation). View Source
